![molecular formula C27H23ClN2O4 B186430 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 6155-84-6](/img/structure/B186430.png)
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer development. The compound has also been shown to modulate the expression of certain genes involved in these processes.
生化和生理效应
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, reactive oxygen species, and nitric oxide. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its potential to exert multiple effects on various cellular processes. This makes it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one. One of the main areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of focus is the investigation of the compound's potential use as a therapeutic agent for the treatment of various diseases. Further studies are also needed to elucidate the exact mechanism of action of the compound and its effects on various cellular processes.
合成方法
The synthesis of 2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 4-chlorobenzyl alcohol, 2-furaldehyde, and 4-methoxyphenyl isocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound.
科学研究应用
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
CAS 编号 |
6155-84-6 |
|---|---|
产品名称 |
2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one |
分子式 |
C27H23ClN2O4 |
分子量 |
474.9 g/mol |
IUPAC 名称 |
2-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H23ClN2O4/c1-32-25-13-8-18(15-19(25)17-34-21-11-9-20(28)10-12-21)26-29-24-7-3-2-6-23(24)27(31)30(26)16-22-5-4-14-33-22/h2-15,26,29H,16-17H2,1H3 |
InChI 键 |
PTGSLCXENKVOMU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)COC5=CC=C(C=C5)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)COC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




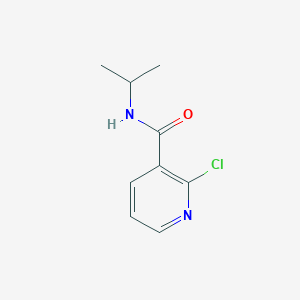
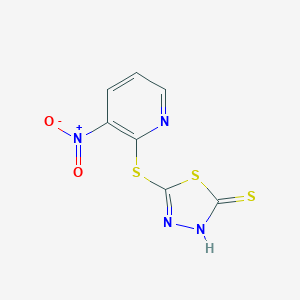
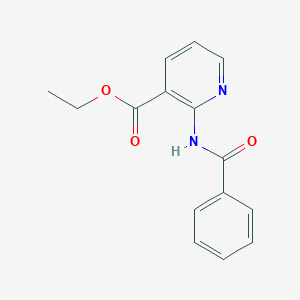
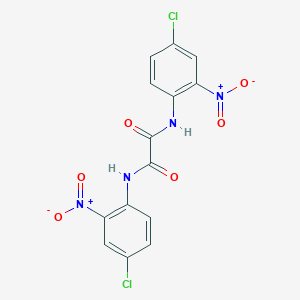
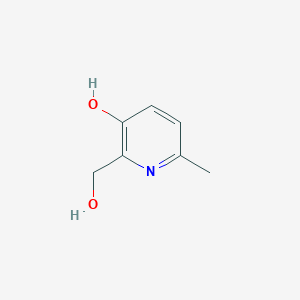
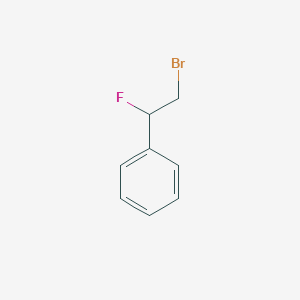
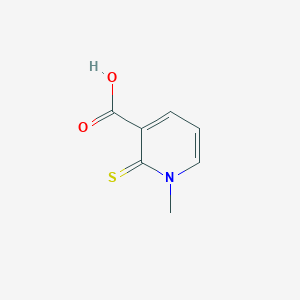
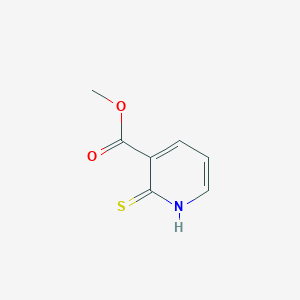

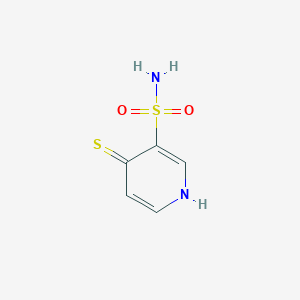
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)

